1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone
Overview
Description
1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone is an organic compound that belongs to the class of phenylpyridines It is characterized by the presence of a hydroxypyridine moiety attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxypyridine and 4-bromoacetophenone.
Coupling Reaction: The key step involves a coupling reaction between 5-hydroxypyridine and 4-bromoacetophenone. This reaction is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 100°C) for several hours.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethanone group may yield an alcohol.
Scientific Research Applications
1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biological studies to investigate the interactions of hydroxypyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanone: Similar in structure but contains a dimethylamino group instead of a hydroxypyridine moiety.
1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone: Contains a piperazine ring instead of a hydroxypyridine moiety.
Uniqueness
1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone is unique due to the presence of the hydroxypyridine moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
1-[4-(5-hydroxypyridin-2-yl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(16)8-14-13/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKZEZKAMNBCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692530 | |
Record name | 1-[4-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-83-0 | |
Record name | 1-[4-(5-Hydroxy-2-pyridinyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(5-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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